molecular formula C4H5NO B072564 Allyl isocyanate CAS No. 1476-23-9

Allyl isocyanate

Cat. No. B072564
Key on ui cas rn: 1476-23-9
M. Wt: 83.09 g/mol
InChI Key: HXBPYFMVGFDZFT-UHFFFAOYSA-N
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Patent
US05616762

Procedure details

In analogy to Example 6, a reaction mixture consisting of 640 g of p-xylene, 680 g (8.17 mol) of allyl isocyanate and 1250 g (7.6 mol) of triethoxysilane was reacted at from 76° to 92° C. over the course of 150 minutes. Working up by distillation gave 1350 g of 3-isocyanatopropyltriethoxysilane in addition to the trimer.
Quantity
680 g
Type
reactant
Reaction Step One
Quantity
1250 g
Type
reactant
Reaction Step Two
Quantity
640 g
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([N:4]=[C:5]=[O:6])[CH:2]=[CH2:3].[CH2:7]([O:9][SiH:10]([O:14][CH2:15][CH3:16])[O:11][CH2:12][CH3:13])[CH3:8]>CC1C=CC(C)=CC=1>[N:4]([CH2:1][CH2:2][CH2:3][Si:10]([O:14][CH2:15][CH3:16])([O:11][CH2:12][CH3:13])[O:9][CH2:7][CH3:8])=[C:5]=[O:6]

Inputs

Step One
Name
Quantity
680 g
Type
reactant
Smiles
C(C=C)N=C=O
Step Two
Name
Quantity
1250 g
Type
reactant
Smiles
C(C)O[SiH](OCC)OCC
Step Three
Name
Quantity
640 g
Type
solvent
Smiles
CC=1C=CC(=CC1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was reacted at from 76° to 92° C. over the course of 150 minutes
Duration
150 min
DISTILLATION
Type
DISTILLATION
Details
Working up by distillation

Outcomes

Product
Name
Type
product
Smiles
N(=C=O)CCC[Si](OCC)(OCC)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 1350 g
YIELD: CALCULATEDPERCENTYIELD 71.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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